molecular formula C12H15N3O B5801556 N-(1-propyl-1H-benzimidazol-2-yl)acetamide

N-(1-propyl-1H-benzimidazol-2-yl)acetamide

Cat. No. B5801556
M. Wt: 217.27 g/mol
InChI Key: NAUWLBHTQNFFQI-UHFFFAOYSA-N
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Description

N-(1-propyl-1H-benzimidazol-2-yl)acetamide is a chemical compound belonging to the benzimidazole class, often studied for its potential applications and chemical properties. While specific studies directly on this compound are limited, related benzimidazole derivatives have been extensively researched for various biological and chemical applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves reactions such as condensation, nucleophilic substitution, and amidation. A common method is the reaction of benzimidazole with acetic acid derivatives or chloroacetamide under specific conditions to form the corresponding acetamide derivatives (Li Ying-jun, 2012). Another approach includes carbodiimide condensation catalysis (P. Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused with an imidazole ring. The acetamide group influences the electronic structure and properties of the compound. In some cases, the structure is confirmed using techniques like NMR, IR spectroscopy, and X-ray diffraction (S. Benvenuti et al., 1997).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions are influenced by the presence of the acetamide group and can lead to a variety of products with different biological and chemical activities (S. Ozden et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and function. These properties can be analyzed using various spectroscopic and crystallographic techniques (José Lamartine Soares-Sobrinho et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), reactivity, and stability of benzimidazole derivatives, are influenced by the acetamide group and the overall molecular structure. These properties can significantly affect the compound's biological activity and chemical behavior (M. Duran, M. Canbaz, 2013).

Scientific Research Applications

Antibacterial and Antimicrobial Activities

N-substituted benzimidazoles, including variants of N-(1-propyl-1H-benzimidazol-2-yl)acetamide, have been studied for their antibacterial properties. For example, N-substituted phenyl acetamide benzimidazole derivatives demonstrated significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). Similarly, other benzimidazole derivatives have shown antibacterial activity, as evidenced by their effectiveness against various bacteria, including Gram-positive and Gram-negative strains (Devi, Shahnaz, & Prasad, 2022).

Antioxidant Applications

Certain benzimidazole derivatives have been studied for their antioxidant properties. For instance, benzimidazole derivatives such as 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide were evaluated as antioxidants for base stock oils, showing potential in inhibiting oxidation processes (Basta et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives have also been explored as corrosion inhibitors. Studies have found that certain benzimidazole compounds, like 2-(2-(4-chlorophenyl)-1H-benzo[d] imidazol-1-yl)-N-(p-tolyl) acetamide, can act as effective corrosion inhibitors for materials such as carbon steel in acidic environments (Rouifi et al., 2020).

Anthelmintic Activity

Some benzimidazole-1-acetamide derivatives have shown potential as anthelmintic agents. These compounds were tested using earthworm models, demonstrating effective paralysis and lethality against the worms, indicating their potential in treating parasitic infections (Sawant & Kawade, 2011).

Antitumor Activity

Benzimidazole acetamide derivatives have been investigated for their antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against human tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory potential of benzimidazole derivatives. Certain compounds within this class demonstrated significant anti-inflammatory activity, which could be beneficial for developing new treatments for inflammatory disorders (Bhor & Sable, 2022).

properties

IUPAC Name

N-(1-propylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-8-15-11-7-5-4-6-10(11)14-12(15)13-9(2)16/h4-7H,3,8H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWLBHTQNFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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